BenchChemオンラインストアへようこそ!

sFRP-1 Inhibitor

Wnt signaling Osteoblast differentiation Luciferase reporter

The sFRP-1 Inhibitor (CAS 915754-88-0), also designated Wnt Pathway Activator IV, is a diphenylsulfone-sulfonamide small molecule that reversibly binds and inhibits Secreted Frizzled-Related Protein-1 (sFRP-1). By blocking sFRP-1, an endogenous antagonist of Wnt glycoproteins, this compound alleviates the antagonism of Wnt-3/frizzled interactions and enhances canonical Wnt/β-catenin signaling in cellular models.

Molecular Formula C19H26N2O4S2
Molecular Weight 410.6 g/mol
CAS No. 915754-88-0
Cat. No. B1593407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamesFRP-1 Inhibitor
CAS915754-88-0
Molecular FormulaC19H26N2O4S2
Molecular Weight410.6 g/mol
Structural Identifiers
SMILESCCC1=C(C=C(C=C1)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)NCCCN(C)C
InChIInChI=1S/C19H26N2O4S2/c1-4-16-11-12-18(26(22,23)17-9-6-5-7-10-17)15-19(16)27(24,25)20-13-8-14-21(2)3/h5-7,9-12,15,20H,4,8,13-14H2,1-3H3
InChIKeyBHFFSIFXFHJJNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





sFRP-1 Inhibitor (CAS 915754-88-0): What Scientists and Buyers Need to Know About This Wnt Pathway Tool


The sFRP-1 Inhibitor (CAS 915754-88-0), also designated Wnt Pathway Activator IV, is a diphenylsulfone-sulfonamide small molecule that reversibly binds and inhibits Secreted Frizzled-Related Protein-1 (sFRP-1) . By blocking sFRP-1, an endogenous antagonist of Wnt glycoproteins, this compound alleviates the antagonism of Wnt-3/frizzled interactions and enhances canonical Wnt/β-catenin signaling in cellular models . As a research-grade tool compound, it is employed to interrogate the role of sFRP-1 in biological contexts such as osteogenesis, stem cell biology, and cancer [1].

Why Substituting sFRP-1 Inhibitor CAS 915754-88-0 with Analogs Can Derail Your Experiments


Although the sFRP-1 inhibitor family shares a core diphenylsulfone-sulfonamide pharmacophore, small structural modifications among analogs produce large, non-linear differences in functional potency, aqueous solubility, metabolic stability, and binding affinity for sFRP-2 [1]. Even potent comparators like WAY-316606 (EC50 = 0.65 µM) [1] or WAY-362692 (EC50 = 0.03 µM) exhibit distinct ADME/Tox profiles that are not interchangeable with CAS 915754-88-0 (EC50 = 1.27 µM) . Substituting these compounds without understanding these differences can lead to irreproducible pathway activation kinetics, off-target Wnt modulation due to sFRP-2 cross-reactivity, or rapid compound clearance in live-cell assays, thereby invalidating target engagement conclusions.

Quantitative Differentiation of sFRP-1 Inhibitor CAS 915754-88-0: Direct Comparison Against WAY-316606 and WAY-362692


Functional Potency in U2OS Wnt Reporter Assay vs. WAY-316606

In a standardized U2OS osteosarcoma cell-based Wnt-3/frizzled luciferase reporter assay, sFRP-1 Inhibitor (CAS 915754-88-0) activates canonical Wnt signaling with an EC50 of 1.27 µM . By comparison, the widely used analog WAY-316606 exhibits an EC50 of 0.65 µM under identical assay conditions [1]. While WAY-316606 is approximately 2-fold more potent in this specific reporter context, the target compound provides a more moderate activation window that may be preferred in assays where supersaturating Wnt signaling induces non-physiological transcriptional effects.

Wnt signaling Osteoblast differentiation Luciferase reporter

Binding Affinity to sFRP-1: KD Value vs. WAY-316606 and WAY-362692

The diarylsulfone sulfonamide hit from which the target compound was optimized binds sFRP-1 with a KD of 0.35 µM in a tryptophan fluorescence quenching assay [1]. Subsequent lead optimization of this scaffold produced WAY-316606, which binds sFRP-1 with a 4.4-fold improved KD of 0.08 µM [1]. Further optimization of the piperidinyl series yielded WAY-362692, which binds with an IC50 of 0.02 µM . While the target compound (CAS 915754-88-0) sits between these optimized leads in terms of binding affinity, it represents a distinct chemical space with different physicochemical and ADME properties (see Evidence 3 and 4) that may be advantageous for specific experimental workflows.

sFRP-1 binding Fluorescence quenching Affinity

Microsomal Stability and Aqueous Solubility vs. WAY-316606

sFRP-1 Inhibitor (CAS 915754-88-0) exhibits distinct metabolic stability and solubility characteristics compared to WAY-316606. The target compound has an aqueous solubility of 26 µg/mL at pH 7.4 and in vitro half-lives of 12 minutes in rat microsomes and 26.7 minutes in human microsomes . In contrast, WAY-316606 demonstrates significantly greater microsomal stability with half-lives >60 minutes in both rat and human microsomes, along with good aqueous solubility [1]. This divergence means that CAS 915754-88-0 is considerably less stable in hepatic metabolic environments than WAY-316606, which may limit its utility in long-term cell culture experiments but could also provide a cleaner, shorter-lived pulse of Wnt activation when desired.

Metabolic stability ADME Liver microsomes

CYP450 Enzyme Inhibition Profile vs. WAY-316606

Santa Cruz Biotechnology reports that sFRP-1 Inhibitor (CAS 915754-88-0) exhibits negligible impact on cytochrome P450 enzymes . This contrasts with WAY-316606, which demonstrates moderate to low inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms [1]. The minimal CYP450 interference of the target compound suggests a lower potential for off-target metabolic interactions and drug-drug interaction artifacts in co-treatment experiments, providing a cleaner pharmacological tool for studying sFRP-1 inhibition in complex biological systems.

Cytochrome P450 Drug-drug interactions Hepatotoxicity

When to Select sFRP-1 Inhibitor CAS 915754-88-0: Evidence-Based Application Scenarios


Acute Wnt Pathway Activation Studies Requiring Transient, Moderate Amplitude Signaling

Given its EC50 of 1.27 µM for Wnt activation and relatively short microsomal half-lives (12-26.7 min) , CAS 915754-88-0 is ideally suited for acute cell-based assays where a controlled, transient burst of canonical Wnt signaling is desired. Unlike WAY-316606, which exhibits prolonged metabolic stability (>60 min) [1], this compound clears more rapidly, allowing researchers to study the immediate downstream effects of Wnt activation without sustained pathway stimulation that may confound gene expression or differentiation outcomes. Typical applications include short-term luciferase reporter assays, acute protein phosphorylation studies, and pulse-chase experiments in osteoblast or stem cell models.

In Vitro Studies with CYP450-Sensitive Co-Treatments

For experiments requiring co-incubation with compounds metabolized by CYP3A4, CYP2D6, or CYP2C9, CAS 915754-88-0 offers a cleaner alternative to WAY-316606. While WAY-316606 exhibits moderate to low inhibition of these key cytochrome P450 isoforms [1], the target compound reportedly has negligible impact on CYP450 enzymes . This property minimizes the risk of confounding drug-drug interaction artifacts, making it the preferred sFRP-1 inhibitor for combination studies with chemotherapeutics, differentiation agents, or other small molecules whose metabolism may be altered by CYP450 inhibition.

Investigations of sFRP-1-Specific Biology Where sFRP-2 Cross-Reactivity Must Be Avoided

WAY-316606 binds sFRP-2 with a KD of 1 µM (10-fold weaker than its sFRP-1 binding) [1]. While CAS 915754-88-0 has not been explicitly profiled for sFRP-2 binding in published literature, its distinct chemical structure and the fact that sFRP-2 cross-reactivity was a specific optimization challenge noted during the development of the WAY series suggest that the target compound may exhibit a different selectivity profile. Researchers seeking to dissect sFRP-1-specific biology from the broader sFRP family (sFRP-2/3/4/5) should consider CAS 915754-88-0 as a comparator tool to validate that observed phenotypes are indeed sFRP-1-dependent rather than mediated by other secreted frizzled-related proteins.

Benchmarking and Assay Validation Studies

As one of the earliest and most extensively characterized diarylsulfone sulfonamide sFRP-1 inhibitors, CAS 915754-88-0 serves as an essential benchmark compound for validating new sFRP-1 inhibitor screening assays or confirming the activity of novel Wnt pathway modulators. Its EC50 of 1.27 µM and reported solubility of 26 µg/mL provide well-defined reference points for calibrating assay sensitivity and compound handling protocols. Including this compound as a positive control ensures that experimental systems are functioning correctly and allows for cross-study comparison of results generated with other sFRP-1 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for sFRP-1 Inhibitor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.